molecular formula C20H26N6O5P- B12338896 Ethyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate

Ethyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B12338896
M. Wt: 461.4 g/mol
InChI Key: HHUONQOHPFLRQR-FYEUNDQGSA-M
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Description

Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound with a unique structure that includes a purine base, an alanine derivative, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The key steps typically include:

    Protection of the amino group: on the purine base to prevent unwanted side reactions.

    Coupling of the protected purine base: with a suitable alanine derivative under controlled conditions.

    Phosphorylation of the coupled product: using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent.

    Deprotection of the amino group: to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can be compared with other similar compounds, such as:

    Adenosine derivatives: Similar in structure due to the presence of the purine base.

    Phosphorylated amino acids: Share the phosphoryl group and amino acid backbone.

    Nucleotide analogs: Used in similar applications, particularly in medicinal chemistry.

The uniqueness of Ethyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N6O5P-

Molecular Weight

461.4 g/mol

IUPAC Name

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-ethylamino]propanoate

InChI

InChI=1S/C20H27N6O5P/c1-4-26(15(3)20(27)28)32(29,31-16-8-6-5-7-9-16)13-30-14(2)10-25-12-24-17-18(21)22-11-23-19(17)25/h5-9,11-12,14-15H,4,10,13H2,1-3H3,(H,27,28)(H2,21,22,23)/p-1/t14-,15+,32?/m1/s1

InChI Key

HHUONQOHPFLRQR-FYEUNDQGSA-M

Isomeric SMILES

CCN([C@@H](C)C(=O)[O-])P(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Canonical SMILES

CCN(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

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